
1,4-Difluoro-2-nitro-5-(trifluoromethylthio)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Difluoro-2-nitro-5-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2F5NO2S and a molecular weight of 259.15 g/mol . This compound is characterized by the presence of two fluorine atoms, a nitro group, and a trifluoromethylthio group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Difluoro-2-nitro-5-(trifluoromethylthio)benzene typically involves the nitration of 1,4-difluorobenzene followed by the introduction of the trifluoromethylthio group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration. The trifluoromethylthio group can be introduced using trifluoromethylthiolating agents such as trifluoromethylthiolate salts under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Safety measures are crucial due to the reactive nature of the reagents involved.
化学反応の分析
Types of Reactions
1,4-Difluoro-2-nitro-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in hydrogenation reactions.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in organic solvents.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzene Derivatives: From nucleophilic substitution reactions.
Sulfoxides and Sulfones: From the oxidation of the trifluoromethylthio group.
科学的研究の応用
1,4-Difluoro-2-nitro-5-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation
作用機序
The mechanism of action of 1,4-Difluoro-2-nitro-5-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethylthio group can enhance the lipophilicity and metabolic stability of the compound. The fluorine atoms can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interaction with biological targets .
類似化合物との比較
Similar Compounds
1,4-Difluoro-2-nitrobenzene: Lacks the trifluoromethylthio group, making it less lipophilic and potentially less stable.
1,4-Difluoro-2,5-dimethoxybenzene: Contains methoxy groups instead of the nitro and trifluoromethylthio groups, leading to different reactivity and applications.
3,4-Difluoronitrobenzene: Similar structure but different substitution pattern, affecting its chemical behavior and applications.
Uniqueness
1,4-Difluoro-2-nitro-5-(trifluoromethylthio)benzene is unique due to the presence of both nitro and trifluoromethylthio groups, which impart distinct chemical properties such as high lipophilicity, stability, and reactivity. These properties make it valuable in various research and industrial applications .
特性
分子式 |
C7H2F5NO2S |
|---|---|
分子量 |
259.16 g/mol |
IUPAC名 |
1,4-difluoro-2-nitro-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2F5NO2S/c8-3-2-6(16-7(10,11)12)4(9)1-5(3)13(14)15/h1-2H |
InChIキー |
DTJJONYVTXLVJI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1F)SC(F)(F)F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


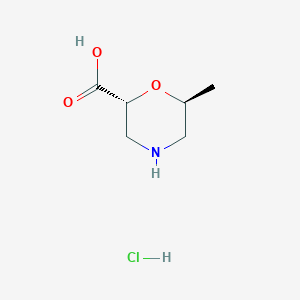
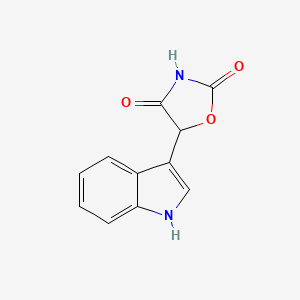
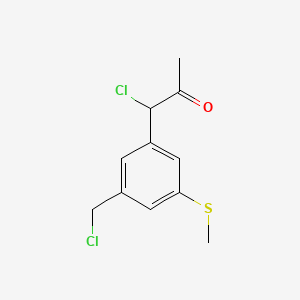
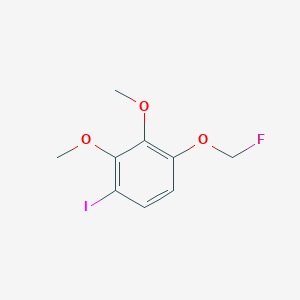

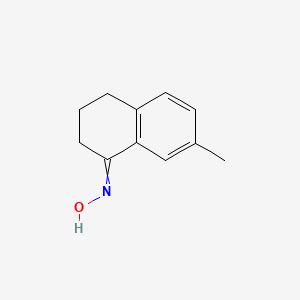

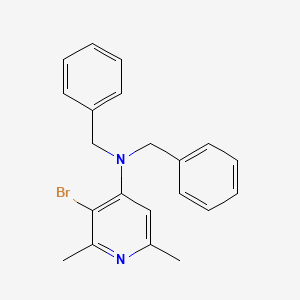
![(6R)-6-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B14039269.png)
![2,8-Diazaspiro[4.5]decane, 2-cyclopropyl-](/img/structure/B14039283.png)

![3-Ethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B14039308.png)
![1-(2-Isopropyl-3-pyridyl)-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14039319.png)

